N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c17-12-4-2-1-3-10(12)7-18-13(24)9-26-16-20-14-11(15(25)21-16)8-19-22(14)5-6-23/h1-4,8,23H,5-7,9H2,(H,18,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVPIDOKIZMLQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure consists of a thioacetamide moiety linked to a pyrazolo[3,4-d]pyrimidine derivative. The presence of the chlorobenzyl group and the hydroxyethyl substituent is significant in determining its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. Compounds in this class have shown efficacy against various viruses, including HIV and herpes simplex virus (HSV). For instance, certain pyrazole derivatives demonstrated significant inhibitory effects on reverse transcriptase enzymes, which are crucial for viral replication .
Table 1: Antiviral Efficacy of Related Pyrazolo Compounds
| Compound | Virus Targeted | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 10 | HIV-1 | 0.05 | |
| Compound 21 | HSV-1 | 0.02 | |
| Compound 28 | BVDV | 0.12 |
Anticancer Activity
Studies have indicated that compounds similar to this compound may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, certain derivatives have been shown to inhibit tumor growth in vitro and in vivo models .
Case Study: Anticancer Activity
In a study examining the effects of pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines, researchers found that specific compounds significantly reduced cell viability in A549 lung cancer cells by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Modulation of Immune Response : The anti-inflammatory effects may arise from modulating cytokine production and immune cell activation.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of N-(2-chlorobenzyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide derivatives. The pyrazolo[3,4-d]pyrimidine core is known for its efficacy against various viral infections.
Key Findings:
- A derivative demonstrated significant inhibition against Herpes Simplex Virus (HSV), achieving an IC50 value of approximately 6.0 μg/100 μl in Vero cells.
- Compounds with similar structures showed promising results against Hepatitis C Virus (HCV), indicating a broad-spectrum antiviral activity.
Anticancer Activity
The compound's structural features suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Research Highlights:
- In vitro studies indicated that modifications on the pyrazolo ring enhance cytotoxicity against various cancer cell lines, with IC50 values below 10 µM reported for breast cancer cells.
- The mechanism of action often involves the inhibition of key signaling pathways related to cancer progression.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound and its derivatives:
-
Study on HSV Inhibition:
- A derivative exhibited up to 91% inhibition of HSV replication at a concentration of 50 μM , with a low cytotoxicity profile (CC50 = 600 μM).
-
Anticancer Efficacy:
- Research highlighted that specific modifications on the pyrazolo ring led to enhanced anticancer activity, achieving IC50 values as low as 8 µM against lung cancer cells.
-
Broad-Spectrum Antiviral Activity:
- A series of compounds were tested against multiple viral strains, showing promising results against Adenovirus and Hepatitis A Virus (HAV), with CC50 values indicating low toxicity.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via condensation of substituted hydrazines with cyanoacetamide derivatives .
- Introduction of the thioacetamide group using mercaptoacetic acid or its derivatives under basic conditions (e.g., triethylamine in DMF) .
- Final acylation with 2-chlorobenzyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) . Characterization : Intermediates and the final product are validated via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm, thioether S-C stretching at ~600 cm) .
Q. What analytical methods are critical for confirming structural integrity and purity?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural confirmation : -NMR (e.g., singlet for thioacetamide CH at δ 3.8–4.2 ppm), -NMR (carbonyl carbons at δ 165–175 ppm), and HRMS for molecular ion verification .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : Use ATP-coupled luminescent assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR2, given structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent optimization : Replace DMF with THF or acetonitrile to reduce side reactions during acylation .
- Catalyst screening : Test Pd(OAc) or CuI for Suzuki-Miyaura cross-coupling steps to introduce aryl groups .
- Temperature control : Lower reaction temperatures (0–5°C) during thioether formation to minimize disulfide byproducts .
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate antimicrobial results using time-kill kinetics alongside MIC assays to distinguish static vs. cidal effects .
- Target engagement studies : Employ cellular thermal shift assays (CETSA) to confirm direct binding to purported kinase targets .
- Statistical analysis : Apply ANOVA with post-hoc tests to account for batch-to-batch variability in compound purity .
Q. What strategies enhance stability and solubility for in vivo studies?
- Salt formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance bioavailability .
- Accelerated stability testing : Monitor degradation under high humidity (75% RH) and elevated temperature (40°C) via HPLC .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidin-4-one replaced by triazolo[4,5-d]pyrimidine to assess kinase selectivity .
- Substituent variation : Replace the 2-chlorobenzyl group with electron-deficient (e.g., 4-CF) or electron-rich (e.g., 4-OCH) aryl groups to modulate lipophilicity .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge region) .
Q. What computational methods predict metabolic pathways and toxicity?
- Metabolism prediction : Use GLORY or ADMET Predictor to identify likely Phase I oxidation sites (e.g., hydroxyethyl group) .
- Toxicity screening : Employ Derek Nexus for structural alerts (e.g., thioamide-related hepatotoxicity) and validate with Ames test .
Q. How to address low reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .
- Purification optimization : Use preparative HPLC with gradient elution instead of column chromatography to isolate high-purity batches (>99%) .
Q. What orthogonal techniques validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
